molecular formula C19H25NO4S B12123866 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12123866
M. Wt: 363.5 g/mol
InChI Key: VJXNYLHMJMQMCF-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group, an ethoxyphenyl group, and a methoxybenzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Automated purification systems: For efficient isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide.

    Reduction: 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenamine.

    Substitution: 3-tert-butyl-N-(2-substituted phenyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide: Lacks the tert-butyl group.

    3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide: Contains a hydroxyl group instead of an ethoxy group.

    3-tert-butyl-N-(2-ethoxyphenyl)-benzenesulfonamide: Lacks the methoxy group.

Uniqueness

3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the combination of its tert-butyl, ethoxyphenyl, and methoxybenzenesulfonamide groups. This unique structure contributes to its specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H25NO4S

Molecular Weight

363.5 g/mol

IUPAC Name

3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25NO4S/c1-6-24-18-10-8-7-9-16(18)20-25(21,22)14-11-12-17(23-5)15(13-14)19(2,3)4/h7-13,20H,6H2,1-5H3

InChI Key

VJXNYLHMJMQMCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C

Origin of Product

United States

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